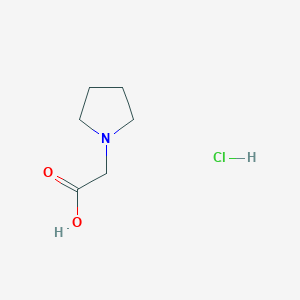

2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride

Descripción general

Descripción

2-(Pyrrolidin-1-yl)acetic acid hydrochloride, also known as 1-pyrrolidinylacetic acid hydrochloride, is a chemical compound with the CAS Number: 6628-74-6 . It has a molecular weight of 165.62 and its molecular formula is C6H12ClNO2 . It is a solid substance and is typically stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The molecular structure of 2-(Pyrrolidin-1-yl)acetic acid hydrochloride can be represented by the SMILES stringCl.OC(=O)CN1CCCC1 . The InChI code for this compound is 1S/C6H11NO2.ClH/c8-6(9)5-7-3-1-2-4-7;/h1-5H2,(H,8,9);1H . Physical And Chemical Properties Analysis

2-(Pyrrolidin-1-yl)acetic acid hydrochloride is a solid substance . It is typically stored at room temperature in an inert atmosphere .Aplicaciones Científicas De Investigación

Pharmaceutical Research PDE4B Inhibitors

“2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride” can be used as a reagent in the preparation of pyrazolopyridines, which are potent inhibitors of phosphodiesterase 4B (PDE4B). PDE4B is an enzyme that plays a significant role in inflammatory and immune responses. Inhibitors of PDE4B have potential therapeutic applications in treating conditions like asthma, COPD, psoriasis, and rheumatoid arthritis .

Drug Discovery RORγt Ligands

The pyrrolidine scaffold is valuable in drug discovery, particularly in designing ligands for the retinoic acid receptor-related orphan receptor gamma-t (RORγt). RORγt is involved in the regulation of immune cells, and modulating its activity can lead to novel treatments for autoimmune diseases .

Chemical Synthesis Intermediate Compound

As an intermediate compound, “2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride” may be utilized in various chemical syntheses. Its structure allows for further functionalization and incorporation into more complex molecules, which can be tailored for specific biological activities or material properties .

Neurological Research Epilepsy Treatment

Building on the known utility of pyrrolidine derivatives in neurological disorders, this compound could be explored for its potential efficacy in epilepsy treatment. Pyrrolidine-based compounds have shown promise in this field, suggesting that related compounds could also be beneficial .

Medicinal Chemistry Detoxification Pathways

The pyrrolidine ring is a common feature in molecules that interact with detoxification pathways in the body, such as the pregnane X receptor (PXR). Research into compounds like “2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride” could provide insights into how to modulate these pathways for therapeutic benefit .

Multicomponent Reactions Synthetic Methodology

This compound may participate in multicomponent reactions, which are efficient methods for constructing complex molecules from simpler ones. Such reactions are valuable in medicinal chemistry for rapidly generating diverse libraries of potential drug candidates .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and ensuring appropriate exhaust ventilation at places where dust is formed .

Propiedades

IUPAC Name |

2-pyrrolidin-1-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c8-6(9)5-7-3-1-2-4-7;/h1-5H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGULTVOVROJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40515421 | |

| Record name | (Pyrrolidin-1-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride | |

CAS RN |

6628-74-6 | |

| Record name | 6628-74-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6628-74-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Pyrrolidin-1-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyrrolidin-1-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

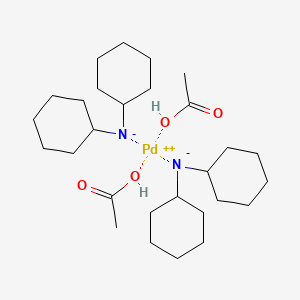

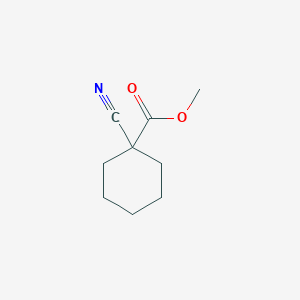

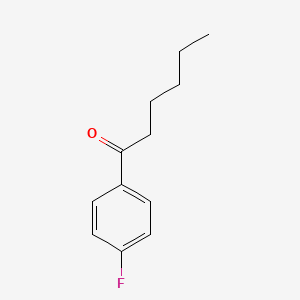

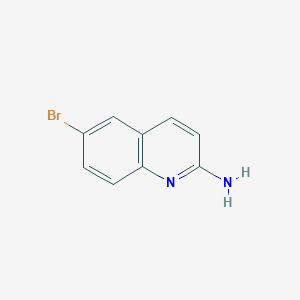

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-Aminophenyl)methoxy]methyl}aniline](/img/structure/B1338631.png)

![2-[(2,4-Dimethylphenoxy)methyl]oxirane](/img/structure/B1338632.png)

![Pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B1338638.png)

![5-Benzyl-1-oxa-5-azaspiro[2.4]heptane](/img/structure/B1338666.png)